molecular formula C15H20O B8608168 2-(4-Propylphenyl)cyclohexan-1-one

2-(4-Propylphenyl)cyclohexan-1-one

Cat. No.: B8608168
M. Wt: 216.32 g/mol
InChI Key: PCYVMKDGJHKQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Propylphenyl)cyclohexan-1-one (CAS 1341097-49-1) is a high-purity organic compound supplied with a guaranteed purity of 98% . Its molecular formula is C 15 H 20 O, and it has a molecular weight of 216.32 g/mol . Canonical SMILES for the compound is CCCc1ccc(cc1)C2CCCCC2=O . This compound serves as a critical research tool in the field of drug metabolism and enzymology. It is identified in scientific literature as Compound 4 , a high-affinity, competitive inhibitor and an alternative substrate for the cytochrome P450 enzyme CYP2J2 (K i = 160 ± 50 nM) . CYP2J2 is a key enzyme expressed in human heart and involved in the metabolism of arachidonic acid to biologically active epoxyeicosatrienoic acids (EETs), which play roles in vascular function and have been implicated in coronary artery disease and cancer pathogenesis . The selectivity profile of this compound makes it a valuable pharmacological probe for studying the biological roles of CYP2J2 without significant cross-inhibition of other major vascular CYPs like CYP2C8, CYP2C9, and CYP2B6 . Researchers handling this material should note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment is recommended . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

2-(4-propylphenyl)cyclohexan-1-one

InChI

InChI=1S/C15H20O/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16/h8-11,14H,2-7H2,1H3

InChI Key

PCYVMKDGJHKQGZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCCCC2=O

Origin of Product

United States

Advanced Synthetic Strategies for 2 4 Propylphenyl Cyclohexan 1 One and Analogues

Direct Functionalization of the Cyclohexanone (B45756) Core

Directly modifying the cyclohexanone ring is a primary approach to introduce the desired 4-propylphenyl group at the C-2 position. These methods are often favored for their atom economy and potentially shorter synthetic sequences.

Enolate Chemistry and Directed Alkylations

The generation of a cyclohexanone enolate is a fundamental step in many C-C bond-forming reactions at the α-position. For the synthesis of 2-arylcyclohexanones, the corresponding enolate can be reacted with a suitable arylating agent. The choice of base and reaction conditions is critical to control the regioselectivity of enolate formation, especially in substituted cyclohexanones. ubc.calibretexts.org Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible enolate formation. libretexts.org

The subsequent alkylation of the enolate with a 4-propylphenyl halide would theoretically yield the target compound. However, direct SN2 reactions on unactivated aryl halides are generally not feasible. Therefore, this approach often requires the use of transition metal-catalyzed cross-coupling reactions, where the enolate acts as the nucleophile.

A key consideration in the alkylation of cyclohexanone enolates is the stereochemical outcome. Alkylation of conformationally rigid cyclohexanone enolates tends to favor axial attack, leading to the kinetic product. ubc.ca This preference is attributed to the transition state evolving towards a chair-like conformation. ubc.ca

Organometallic Reagent Applications (e.g., Aryllithium or Grignard Additions followed by Oxidation)

The addition of organometallic reagents, such as 4-propylphenyllithium or 4-propylphenylmagnesium bromide (a Grignard reagent), to cyclohexanone offers a direct route to introduce the aryl group. rsc.orgvaia.com This nucleophilic addition to the carbonyl group initially forms a tertiary alcohol. vaia.com Subsequent oxidation of this alcohol is required to regenerate the ketone functionality, yielding the desired 2-(4-propylphenyl)cyclohexan-1-one.

A variety of oxidizing agents can be employed for this transformation. The choice of oxidant will depend on the specific substrate and desired reaction conditions. It is important to select an oxidant that is compatible with the aryl and propyl substituents.

Stereoselectivity in the initial addition of the organometallic reagent to the cyclohexanone ring is a significant factor. The approach of the nucleophile can be influenced by steric hindrance, with equatorial attack often being favored. researchgate.net

Conjugate Addition Reactions (e.g., Michael Additions) for Cyclohexanone Derivatization

Conjugate addition, or Michael addition, is a powerful method for forming C-C bonds at the β-position of an α,β-unsaturated carbonyl compound. youtube.comresearchgate.netyoutube.com To apply this to the synthesis of 2-arylcyclohexanones, one would start with a cyclohexenone derivative. The nucleophile, in this case, would be a 4-propylphenyl organometallic species, often in the form of an organocuprate (Gilman reagent), which are known to favor 1,4-addition. youtube.com

The reaction involves the addition of the organocuprate to the β-carbon of the cyclohexenone, followed by protonation of the resulting enolate to give the this compound product. youtube.com This method allows for the stereocontrolled introduction of the aryl group, as the addition can be influenced by the existing stereocenters in the cyclohexenone ring. beilstein-journals.org

Catalytic Alkylation and Arylation Methods (e.g., Friedel-Crafts approaches to aryl substitution)

The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings. libretexts.orgmasterorganicchemistry.comlibretexts.org In the context of synthesizing 2-arylcyclohexanones, a variation of this reaction could be envisioned where the cyclohexanone enol or enolate acts as the nucleophile attacking an activated 4-propylphenyl electrophile. However, the direct Friedel-Crafts alkylation of ketones is not a standard procedure.

A more plausible approach is the Friedel-Crafts acylation, where an aromatic substrate is reacted with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.comyoutube.com One could potentially use a derivative of cyclohexanone as the acylating agent. Alternatively, catalytic methods involving transition metals for the direct C-H arylation of ketones are emerging as powerful tools. nih.govacs.org These methods could, in principle, be applied to the direct arylation of cyclohexanone with a suitable 4-propylphenyl source.

Multi-Step Synthesis from Precursors

In cases where direct functionalization is challenging or lacks the desired selectivity, multi-step synthetic sequences starting from acyclic or different cyclic precursors are employed.

Cyclization Reactions for Forming the Cyclohexanone Ring System

An alternative strategy involves constructing the cyclohexanone ring itself with the 4-propylphenyl substituent already in place or introduced during the cyclization process. Intramolecular reactions are particularly powerful for forming cyclic structures. libretexts.orgresearchgate.netwhiterose.ac.uk

For instance, a suitably substituted acyclic precursor containing both the 4-propylphenyl group and a latent ketone functionality could be cyclized. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classic method for forming cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.

Another powerful tool for the formation of six-membered rings is the Diels-Alder reaction. vanderbilt.edunih.gov This cycloaddition reaction between a conjugated diene and a dienophile can be used to construct the cyclohexene (B86901) ring system, which can then be further manipulated to afford the desired cyclohexanone. For example, a diene bearing a 4-propylphenyl group could react with a suitable dienophile to form a cyclohexene derivative, which upon selective oxidation would yield the target ketone.

The Robinson annulation is another well-established method for the formation of a six-membered ring onto an existing ketone. This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. While typically used to form fused ring systems, variations of this methodology could potentially be adapted for the synthesis of 2-arylcyclohexanones.

Construction of the 4-Propylphenyl Moiety and its Integration

The synthesis of the target compound requires the formation of the 4-propylphenyl group and its subsequent attachment to the cyclohexanone ring. The construction of the substituted phenyl ring can be achieved through classical methods such as Friedel-Crafts reactions. For instance, Friedel-Crafts acylation of benzene (B151609) with propanoyl chloride followed by a reduction (like Clemmensen or Wolff-Kishner reduction) can yield propylbenzene.

The integration of this aryl moiety at the C2 position of the cyclohexanone ring can be accomplished through several strategies. One common method is the α-arylation of cyclohexanone. This can be achieved using a palladium-catalyzed reaction between an enolate or enamine of cyclohexanone and an aryl halide (e.g., 4-propylphenyl bromide). For example, a procedure using sodium tert-butanolate as a base and a palladium catalyst like [(IPr)Pd(acac)Cl] in toluene (B28343) has been reported for the α-arylation of cyclohexanone, affording the product in high yield. chemicalbook.com

Another approach involves the conjugate addition of an organometallic reagent, such as a 4-propylphenyl Grignard or organocuprate reagent, to cyclohexenone. This 1,4-addition reaction is a powerful tool for forming the crucial carbon-carbon bond at the β-position of the enone, which becomes the C2 position upon tautomerization.

Transformations of Related Cyclohexanol Derivatives (e.g., oxidation of 2-phenylcyclohexanol)

A versatile method for preparing 2-arylcyclohexanones involves the oxidation of the corresponding 2-arylcyclohexanol precursors. Racemic trans-2-phenylcyclohexanol, a close analogue of the required precursor for the target molecule, can be synthesized via the copper-catalyzed addition of phenylmagnesium bromide to cyclohexene oxide. orgsyn.orgscholaris.ca

Once the alcohol precursor is obtained, it can be oxidized to the ketone. A variety of standard oxidation protocols for secondary alcohols are effective. These methods are generally high-yielding and can be performed under mild conditions.

Common Oxidation Reagents for 2-Arylcyclohexanols:

Oxidizing Agent/SystemTypical SolventNotes
Pyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂)A reliable and widely used reagent for oxidizing secondary alcohols to ketones.
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane (CH₂Cl₂)Performed at low temperatures, avoiding harsh conditions and suitable for sensitive substrates.
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)A mild oxidant with a broad functional group tolerance and short reaction times.
Jones Oxidation (CrO₃, H₂SO₄)AcetoneA strong oxidizing agent, less commonly used for complex molecules due to its high reactivity and acidic nature.

The choice of oxidant depends on the scale of the reaction and the presence of other functional groups in the molecule. For a substrate like 2-(4-propylphenyl)cyclohexanol, milder conditions offered by PCC, Swern, or Dess-Martin oxidation would be preferable to prevent potential side reactions on the aromatic ring.

Stereoselective and Asymmetric Synthesis of this compound

Creating specific stereoisomers of this compound requires advanced asymmetric synthesis techniques. These methods aim to control the formation of the chiral center at the C2 position of the cyclohexanone ring.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is cleaved and can often be recovered. wikipedia.org For the synthesis of chiral 2-arylcyclohexanones, an auxiliary can be attached to the carbonyl group to form a chiral enamine or enolate, which then reacts with an arylating agent.

Several types of chiral auxiliaries have been successfully employed in asymmetric synthesis: researchgate.net

Evans Oxazolidinones: These auxiliaries are highly effective in controlling the stereochemistry of aldol reactions and alkylations. researchgate.netresearchgate.net The oxazolidinone can be used to form a chiral enolate, which can then undergo a diastereoselective reaction.

trans-2-Phenylcyclohexanol: Introduced as a practical alternative to more complex auxiliaries, this compound has proven to be a powerful tool in various organic reactions. scholaris.ca It can be used to form chiral enamines or esters that direct subsequent reactions. wikipedia.org

Camphorsultam (Oppolzer's Sultam): This is another classic chiral auxiliary that provides high levels of stereocontrol in a range of transformations. wikipedia.org

SAMP/RAMP: Auxiliaries derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine and (R)-1-amino-2-(methoxymethyl)pyrrolidine are highly effective for the asymmetric α-alkylation of ketones. wikipedia.org

The general strategy involves reacting the achiral cyclohexanone with the chiral auxiliary to form a chiral intermediate (e.g., a chiral imine or enamine). This intermediate then undergoes diastereoselective arylation. Subsequent hydrolysis removes the auxiliary, yielding the enantioenriched 2-arylcyclohexanone.

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Synthesis)

Asymmetric catalysis, using small amounts of a chiral catalyst, is a highly efficient approach for generating enantiomerically pure compounds. nih.gov

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. youtube.comcore.ac.uk For the synthesis of chiral 2-arylcyclohexanones, key strategies include:

Iminium Catalysis: Chiral secondary amines (e.g., proline or Macmillan catalysts) react with α,β-unsaturated ketones like cyclohexenone to form a chiral iminium ion. princeton.edu This activation lowers the LUMO of the enone, facilitating a stereocontrolled conjugate addition of a nucleophile, such as an organometallic aryl reagent or a Friedel-Crafts reaction with an activated aromatic ring. princeton.edumdpi.com

Enamine Catalysis: The reaction of a chiral secondary amine with a ketone like cyclohexanone forms a chiral enamine. This enamine can then react with an electrophilic arylating agent in an asymmetric α-arylation reaction.

Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes featuring chiral ligands are powerful catalysts for asymmetric synthesis. rsc.org Methods applicable to the synthesis of chiral 2-arylcyclohexanones include:

Asymmetric Conjugate Addition: This is one of the most powerful methods. A rhodium or palladium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP) can catalyze the addition of an arylboronic acid (like 4-propylphenylboronic acid) to cyclohexenone, yielding the desired product with high enantioselectivity. acs.org

Asymmetric Hydrogenation: Chiral cyclohexenone precursors can be synthesized and then subjected to asymmetric hydrogenation using catalysts like those based on rhodium, ruthenium, or iridium to set the stereocenter. mdpi.com Nickel-catalyzed systems have also been developed for the desymmetric hydrogenation of cyclohexadienones to produce chiral cyclohexenones. nih.govresearchgate.net

Table of Selected Asymmetric Catalytic Approaches for 2-Arylcyclohexanone Synthesis

Catalyst System Reaction Type Substrates Stereoselectivity
Rh(I) / (R)-H₈-BINAP [2+2+2] Cycloaddition Teraryl diynes, alkynes up to 98% ee acs.org
Ni(OTf)₂ / (S,S)-Ph-BPE Desymmetric Hydrogenation γ,γ-disubstituted cyclohexadienones 92% to 99% ee researchgate.net
Jørgensen–Hayashi catalyst (diarylprolinol ether) 1,4-Addition α,β-unsaturated aldehydes, nitromethane High enantioselectivity mdpi.com

Diastereoselective Control in Cyclohexanone Annulation

When constructing a polysubstituted cyclohexanone ring, controlling the relative stereochemistry between multiple new chiral centers is crucial. Annulation reactions, which form a new ring onto an existing structure, are key strategies. A prominent method is the cascade Michael-aldol reaction or double Michael addition. nih.govd-nb.info

In a typical sequence, a Michael donor adds to a Michael acceptor, and the resulting enolate undergoes an intramolecular cyclization. beilstein-journals.org For instance, the reaction between curcumins and arylidenemalonates, catalyzed by aqueous KOH with a phase transfer catalyst, yields highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.govd-nb.info The mechanism involves an initial intermolecular Michael addition, followed by a diastereoselective 6-endo-trig intramolecular Michael addition to form the cyclohexanone ring. d-nb.info Such cascade strategies are highly efficient, forming multiple bonds and stereocenters in a single operational step. nih.govnih.gov

Biocatalytic Routes and Enzyme-Mediated Transformations (e.g., Old Yellow Enzymes (OYEs) for related unsaturated systems)

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity under mild conditions. nih.gov The Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases is particularly renowned for catalyzing the asymmetric reduction of activated C=C bonds in α,β-unsaturated carbonyl compounds. mdpi.comresearchgate.netnih.gov

While OYEs typically catalyze reductions, their application in synthesizing chiral saturated ketones like this compound is highly relevant. nih.govbiorxiv.org The strategy involves the asymmetric reduction of a corresponding α,β-unsaturated precursor, 2-(4-propylphenyl)cyclohex-2-en-1-one. The enzyme delivers a hydride from a cofactor (NAD(P)H) to the β-carbon of the enone with high stereocontrol, establishing the chiral center at the C2 position. mdpi.com

Recent research has focused on:

Enzyme Engineering: The substrate scope and stereoselectivity of OYEs can be altered through protein engineering. nih.govnih.gov Mutating key amino acid residues in the active site can enhance activity towards specific substrates or even invert the stereochemical outcome. nih.gov

Reverse Catalysis: Some engineered 'ene'-reductases can efficiently mediate the reverse reaction—dehydrogenation of saturated ketones to form chiral enones. researchgate.net This desaturation process operates under mild conditions with air as the oxidant and can exhibit excellent stereoselectivity. researchgate.net

Desymmetrization: OYEs have been successfully used for the desymmetrizing hydrogenation of prochiral cyclohexadienones to generate cyclohexenones with quaternary stereocenters in excellent enantiomeric excess (>99% ee), surpassing many transition-metal catalysts. nih.gov

This biocatalytic approach offers a green and highly efficient alternative to traditional chemical methods for producing chiral cyclohexanone derivatives.

Mechanistic Elucidation of Reactions Involving 2 4 Propylphenyl Cyclohexan 1 One and Its Derivatives

Investigation of Reaction Pathways and Transition States

The reactivity of the 2-(4-propylphenyl)cyclohexan-1-one framework is dictated by the interplay between the cyclohexanone (B45756) ring and the adjacent aryl substituent. This section explores the intricate pathways and transition states of several fundamental reaction classes.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. For derivatives of this compound, domino reactions provide a powerful strategy for building molecular complexity in a single, efficient step. These sequences, often initiated by Michael or Aldol (B89426) reactions, proceed through a cascade of bond-forming events.

A notable example is the synthesis of highly functionalized cyclohexanone derivatives from α-arylmethylidene-β-diketones, which share structural similarities with activated forms of 2-arylcyclohexanones. Research has shown that these substrates can undergo a domino Michael-Michael reaction sequence. libretexts.org This pathway is typically mediated by a potassium enolate (K-enolate), leading to cyclohexanone derivatives with an all-carbon quaternary center in good yields and with high diastereoselectivity. libretexts.org

Alternatively, when a lithium-based (Li-base) mediator is used with similar α-arylmethylidene-β-diketones, the reaction pathway can shift to a domino Aldol-Aldol sequence. libretexts.org This kinetically controlled process yields functionalized 3,5-dihydroxy cyclohexane (B81311) derivatives, again with excellent diastereoselectivity. libretexts.org The choice of the metal cation in the base (K+ vs. Li+) is therefore critical in directing the reaction down one of these two distinct mechanistic pathways, highlighting the subtle control elements available to synthetic chemists.

The proposed mechanism for the K-enolate mediated domino Michael-Michael reaction involves the initial formation of a potassium enolate, which then acts as a nucleophile in a Michael addition. The resulting intermediate then undergoes an intramolecular Michael reaction to close the ring and form the final cyclohexanone product. Computational studies have supported these proposed mechanisms and helped to explain the high observed stereoselectivity. libretexts.org

Reaction PathwayBase MediatorKey Intermediate(s)Final Product TypeStereoselectivity
Domino Michael-Michael K-enolateMichael adduct, cyclic enolateFunctionalized cyclohexanoneExcellent (de > 99%) libretexts.org
Domino Aldol-Aldol Li-baseAldol adduct, di-alkoxideFunctionalized 3,5-dihydroxy cyclohexaneExcellent libretexts.org

Rearrangement reactions offer another avenue for the structural modification of this compound derivatives. The libretexts.orgwikipedia.org-Wittig rearrangement, a base-promoted reaction of ethers, is a relevant example, although it requires prior conversion of the ketone to an ether. sigmaaldrich.com

The mechanism of the libretexts.orgwikipedia.org-Wittig rearrangement is understood to proceed through a radical dissociation-recombination pathway. sigmaaldrich.com Upon treatment with a strong base, such as an alkyllithium compound, a proton is abstracted from the carbon adjacent to both the oxygen and the aryl group. This generates a carbanion, which then undergoes homolytic cleavage of the adjacent carbon-oxygen bond to form a ketyl radical and a carbon radical. These two radical species recombine rapidly within the solvent cage to form the rearranged product, a lithium alkoxide, which upon workup yields a tertiary alcohol. sigmaaldrich.comcolab.ws

The regiocontrol of the rearrangement is influenced by the stability of the potential radical intermediates. In the context of a derivative of this compound (as an ether), the migration of the alkyl group from the oxygen to the carbon would be favored if the resulting carbon radical is well-stabilized. The order of migratory aptitude generally follows the thermodynamic stability of the radical: tertiary alkyl > secondary alkyl > primary alkyl > methyl. colab.ws The presence of the phenyl group can also influence the reaction by stabilizing the radical intermediate. Despite the involvement of radical intermediates, a significant degree of stereochemical integrity can be retained in the process. sigmaaldrich.com

The ketone functional group in this compound is a prime site for oxidative and reductive transformations.

Oxidative Transformations: The Baeyer-Villiger Oxidation

A key oxidative reaction for cyclic ketones is the Baeyer-Villiger oxidation, which converts the ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com This reaction is typically carried out using peroxyacids (like m-CPBA) or hydrogen peroxide with a Lewis acid. sigmaaldrich.comorganic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org The rate-determining step involves the migration of one of the α-carbons to the adjacent oxygen atom, with the simultaneous departure of a carboxylic acid. wikipedia.org

For unsymmetrical ketones like this compound, the reaction is highly regioselective. The migratory aptitude of the adjacent carbon groups determines which C-C bond is cleaved. The general order of migration preference is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org This is because the migrating group better stabilizes the partial positive charge that develops in the transition state. youtube.com In the case of 2-arylcyclohexanones, however, an "abnormal" Baeyer-Villiger oxidation has been observed where the less substituted carbon migrates, leading to enantioenriched 3-aryloxepan-2-ones. This outcome, which runs counter to the usual migratory aptitude, can be achieved using specific chiral catalysts. colab.wsnih.gov

Reductive Transformations: Reductive Amination

Reductive amination is a powerful method for converting ketones into amines. wikipedia.org This two-step, often one-pot, process first involves the reaction of the ketone with an amine (primary or secondary) under mildly acidic conditions to form an intermediate imine or iminium ion. masterorganicchemistry.comyoutube.com This intermediate is then reduced to the corresponding amine using a selective reducing agent. libretexts.org

The mechanism starts with the nucleophilic attack of the amine on the carbonyl carbon of this compound. After proton transfer, a hemiaminal intermediate is formed, which then dehydrates to yield a C=N bond (an imine if a primary amine is used, or an iminium ion if a secondary amine is used). wikipedia.org Common reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough not to reduce the initial ketone but are reactive enough to reduce the intermediate imine/iminium ion. masterorganicchemistry.comyoutube.com The hydride from the reducing agent attacks the electrophilic carbon of the C=N bond, yielding the final amine product. chemistrysteps.com

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is paramount in controlling the outcome of reactions involving this compound. They can influence reaction rates, dictate stereochemistry, and even divert the reaction along entirely different mechanistic pathways.

Both Lewis and Brønsted acids play significant roles in activating the carbonyl group of this compound.

Lewis Acid Catalysis: Lewis acids, such as scandium triflate (Sc(OTf)₃), can coordinate to the carbonyl oxygen. This coordination withdraws electron density from the carbonyl group, making the carbon atom significantly more electrophilic and susceptible to attack by weak nucleophiles. This principle is exploited in the enantioselective Baeyer-Villiger oxidation of racemic 2-arylcyclohexanones. nih.gov In this process, a chiral N,N'-dioxide ligand complexes with the Sc(OTf)₃ Lewis acid. This chiral catalytic complex then orchestrates the approach of the oxidant and the ketone, enabling the kinetic resolution of the racemic ketone and producing optically active lactones with high enantiomeric excess. nih.govorganic-chemistry.org The nature of the Lewis acid and its chiral ligand is critical for achieving high selectivity and yield. wikipedia.org

Brønsted Acid Catalysis: Brønsted acids (proton donors) catalyze reactions by protonating the carbonyl oxygen. This protonation, similar to Lewis acid coordination, increases the electrophilicity of the carbonyl carbon. This is a fundamental step in many acid-catalyzed reactions, including the initial formation of imines in reductive amination, which requires mildly acidic conditions (pH 4-5) to proceed efficiently. masterorganicchemistry.com Stronger Brønsted acids can be used to promote other transformations, such as cyclocondensation reactions with suitable partners. organic-chemistry.org

Catalyst TypeMode of ActionExample ApplicationOutcome
Lewis Acid (e.g., Sc(OTf)₃) Coordination to carbonyl oxygen, increasing electrophilicity.Enantioselective Baeyer-Villiger OxidationKinetic resolution of racemic 2-arylcyclohexanones. nih.gov
Brønsted Acid (e.g., H⁺) Protonation of carbonyl oxygen, increasing electrophilicity.Reductive Amination (Imine Formation)Facilitates nucleophilic attack by amine. masterorganicchemistry.com

Bases are fundamental in promoting reactions that involve the deprotonation of the α-carbon of the ketone, generating a nucleophilic enolate. The nature of the counter-ion of the base can have a profound impact on the reaction's selectivity.

As discussed in section 3.1.1, the diastereoselective synthesis of functionalized cyclohexanone derivatives can be directed by the choice of base. libretexts.org

K-enolate Mediated Processes: The use of potassium bases (e.g., KOtBu) to generate a potassium enolate tends to favor a domino Michael-Michael reaction pathway. The larger, "softer" potassium cation is thought to influence the aggregation state and reactivity of the enolate, leading to high diastereoselectivity in the formation of all-carbon quaternary centers. libretexts.orgresearchgate.net

Li-base Mediated Processes: In contrast, lithium bases (e.g., LDA) often lead to kinetically controlled products. In the synthesis of cyclohexanone derivatives, a Li-base was shown to mediate a domino Aldol-Aldol reaction sequence. The smaller, "harder" lithium cation can coordinate more tightly to oxygen atoms, favoring the formation of aldol-type intermediates and leading to different final products compared to the potassium-mediated reaction. libretexts.org

These examples underscore the critical role of the base and its associated metal cation in controlling not just the rate, but the very mechanistic path of a reaction, thereby determining the structure of the final product.

Radical Reaction Pathways

Radical reactions, which involve species with unpaired electrons, represent a significant class of transformations in organic chemistry. rutgers.edu While ionic pathways are more common for ketones, under specific conditions such as photochemical irradiation or in the presence of radical initiators, this compound can participate in reactions via radical intermediates. These reactions typically proceed through a chain reaction mechanism involving three key stages: initiation, propagation, and termination. youtube.comlibretexts.org

Initiation: The reaction is initiated by the formation of radicals. This can be achieved by the homolytic cleavage of a weak bond in a radical initiator molecule (e.g., peroxides, azo compounds) using heat or light, which then generates a reactive radical species. rutgers.edu This initiator radical can then abstract the most labile hydrogen from the this compound molecule. The most likely position for this abstraction is the tertiary carbon (C-2) of the cyclohexanone ring, as the resulting tertiary radical is stabilized by resonance with both the adjacent carbonyl group and the aromatic ring.

Propagation: This stage consists of a series of self-sustaining chain reactions. libretexts.org

A radical (formed during initiation) abstracts a hydrogen atom from the C-2 position of this compound to form a resonance-stabilized tertiary radical.

This newly formed radical can then react with another molecule. For instance, in a radical halogenation reaction, it would react with a halogen molecule (e.g., Br₂) to form 2-halo-2-(4-propylphenyl)cyclohexan-1-one and a new halogen radical. libretexts.org This new radical can then continue the chain by reacting with another molecule of the substrate, repeating the cycle. youtube.com Intramolecular radical additions are also possible if an unsaturated bond is present elsewhere in the molecule. rutgers.edu

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. youtube.com This can occur in several ways, such as the combination of two tertiary radicals, a tertiary radical with a halogen radical, or two halogen radicals. Because the concentration of radicals in the reaction mixture is typically very low, termination steps are less frequent than propagation steps. rutgers.edu

The general stability of carbon radicals (tertiary > secondary > primary) dictates the preferred site of radical formation, making the C-2 position of the substituted cyclohexanone the most probable reaction center. youtube.com

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies are crucial for understanding the feasibility, rate, and mechanism of chemical reactions involving this compound. These studies provide quantitative data on reaction rates, activation barriers, and the relative stability of reactants, intermediates, and products.

Kinetic Studies: Kinetic investigations focus on the rate of a reaction and its dependence on the concentration of reactants, temperature, and catalysts. For reactions involving cyclohexanone derivatives, such as oxidation, rates are often determined by monitoring the disappearance of a reactant or the appearance of a product over time using techniques like UV-Vis spectroscopy. researchgate.net

A typical kinetic study, for instance on the oxidation of a substituted cyclohexanone, would involve varying the initial concentrations of the ketone and the oxidizing agent to determine the order of the reaction with respect to each component. jchps.comresearchgate.net The data can be used to formulate a rate law, which is a mathematical expression that describes the reaction rate.

For a hypothetical reaction: this compound + Oxidant → Products

The rate law might be found to be: Rate = k[this compound]^x[Oxidant]^y where 'k' is the rate constant and 'x' and 'y' are the reaction orders.

Table 1: Representative Kinetic Data for the Oxidation of a 2-Arylcyclohexanone at 303 K

Experiment[Cyclohexanone Derivative] (mol L⁻¹)[Oxidant] (mol L⁻¹)Initial Rate (mol L⁻¹ s⁻¹)
10.10.16.0 x 10⁻³
20.20.11.2 x 10⁻²
30.10.22.4 x 10⁻²

This table presents hypothetical data for a representative system to illustrate kinetic principles.

From this data, it can be inferred that the reaction is first order with respect to the cyclohexanone derivative and second order with respect to the oxidant.

Thermodynamic Studies: Thermodynamic studies provide information about the energy changes that occur during a reaction. Key parameters include the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). jchps.com These are often determined by studying the effect of temperature on the reaction rate constant, using the Arrhenius or Eyring equations. researchgate.netresearchgate.net

Enthalpy of Activation (ΔH‡): Represents the heat required to form the transition state from the reactants.

Entropy of Activation (ΔS‡): Reflects the change in the degree of order when reactants form the transition state. A negative value suggests a more ordered transition state. jchps.com

The equilibrium of reactions, such as the dimerization of cyclohexanone, can be studied to determine the standard enthalpy (Δr H°) and entropy (Δr S°) of the reaction from the temperature dependence of the equilibrium constant (K). researchgate.netscribd.com

Table 2: Representative Thermodynamic Activation Parameters for a Reaction of a Substituted Cyclohexanone

Temperature (K)Rate Constant, k (s⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)ΔG‡ (kJ mol⁻¹)
2980.04555.2-12091.0
3080.10555.2-12092.2
3180.23055.2-12093.4

This table presents hypothetical data for a representative system to illustrate thermodynamic principles. ΔH‡ and ΔS‡ are assumed to be constant over this temperature range. jchps.com

These thermodynamic values are essential for elucidating reaction mechanisms. For example, a large negative entropy of activation can indicate a highly organized, associative transition state. jchps.com

Advanced Spectroscopic and Analytical Characterization of 2 4 Propylphenyl Cyclohexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H and ¹³C NMR)

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assignment of 2-(4-propylphenyl)cyclohexan-1-one.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the propylphenyl group, the aliphatic protons of the cyclohexanone (B45756) ring, and the protons of the propyl side chain. The chemical shifts (δ) are influenced by the electronic effects of the carbonyl group and the aromatic ring. For the closely related compound 2-phenylcyclohexanone, aromatic protons appear in the range of 7.1-7.4 ppm, while the methine proton at the C2 position (adjacent to the phenyl group) is observed around 3.6 ppm chemicalbook.com. The protons on the cyclohexanone ring appear as complex multiplets between 1.8 and 2.5 ppm chemicalbook.com.

Predicted ¹H NMR Data for this compound:

Aromatic Protons: The four protons on the disubstituted benzene (B151609) ring are expected to appear as two doublets (an AA'BB' system) in the region of δ 7.0–7.3 ppm.

Cyclohexanone Protons: The methine proton at C2 (CH-Ar) would likely resonate as a multiplet around δ 3.5–3.7 ppm. The adjacent methylene protons at C6 would be deshielded by the carbonyl group, appearing around δ 2.4–2.6 ppm. The remaining methylene protons at C3, C4, and C5 would produce overlapping multiplets between δ 1.7–2.3 ppm.

Propyl Group Protons: The benzylic methylene protons (-CH₂-CH₂-CH₃) would appear as a triplet around δ 2.5–2.7 ppm. The central methylene protons (-CH₂-CH₂-CH₃) would be a sextet around δ 1.5–1.7 ppm, and the terminal methyl protons (-CH₃) would be a triplet around δ 0.9–1.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon is typically the most deshielded, appearing at a high chemical shift. Aromatic carbons and aliphatic carbons resonate at characteristic intermediate and lower chemical shifts, respectively. For 2-phenylcyclohexanone, the carbonyl carbon (C=O) appears at approximately 211 ppm, while the methine carbon attached to the phenyl group (C2) is around 57 ppm chemicalbook.com.

Predicted ¹³C NMR Data for this compound:

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C1) 210–212
Aromatic (C-Ar, quaternary) 141–143
Aromatic (C-propyl, quaternary) 139–141
Aromatic (CH) 128–130
Methine (C2) 56–58
Methylene (C6) 42–44
Propyl (-CH₂-) 37–39
Methylene (C3) 34–36
Propyl (-CH₂-) 24–26
Methylene (C5) 27–29
Methylene (C4) 25–27

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing detailed connectivity and stereochemical relationships that are not apparent in 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbons. For this compound, COSY would show correlations between the methine proton at C2 and the methylene protons at C3, as well as among the interconnected protons of the cyclohexanone and propyl chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). This technique is invaluable for definitively assigning the ¹H signals to their corresponding ¹³C atoms, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and conformational preferences, such as the relative orientation (axial or equatorial) of the 4-propylphenyl substituent on the cyclohexanone ring.

Dynamic NMR for Conformational Analysis

The cyclohexanone ring is not planar and exists predominantly in a chair conformation. The substituent at the C2 position can be in either an axial or an equatorial position, and these two conformers are typically in rapid equilibrium at room temperature.

Dynamic NMR studies, often conducted at variable temperatures, can provide insight into this conformational flexibility. At low temperatures, the interconversion between the axial and equatorial conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer rsc.orgscispace.com. By analyzing the changes in the NMR spectrum as a function of temperature (e.g., signal broadening and coalescence), it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for the ring inversion process. This analysis would reveal which conformer (axial or equatorial 4-propylphenyl group) is more stable and the energy barrier to their interconversion.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of the molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch. For 2-phenylcyclohexanone, this peak is observed around 1715 cm⁻¹ chemicalbook.com. Other characteristic absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule and C=C stretching from the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman are different from IR, often providing stronger signals for non-polar bonds. The C=O stretch is also Raman active. The aromatic ring vibrations and the C-C skeletal vibrations of the cyclohexanone ring are expected to give rise to distinct signals in the Raman spectrum.

Predicted Vibrational Frequencies:

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100–3000 3100–3000 Medium-Weak
Aliphatic C-H Stretch 3000–2850 3000–2850 Strong
Carbonyl (C=O) Stretch 1710–1725 1710–1725 Strong
Aromatic C=C Stretch 1600–1450 1600–1450 Medium
CH₂ Scissoring ~1465 ~1465 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent ion and its fragments. The molecular formula of this compound is C₁₅H₂₀O.

The expected exact mass can be calculated as follows:

(15 x 12.000000) + (20 x 1.007825) + (1 x 15.994915) = 216.151425 Da

An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental formula.

Fragmentation Analysis: Upon ionization (e.g., by electron impact), the molecular ion [M]⁺• would be formed. This ion is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones.

McLafferty rearrangement: If sterically possible, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Loss of the propyl group: Benzylic cleavage could lead to the loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 187, or loss of the entire propyl group.

Retro-Diels-Alder reaction: Fragmentation of the cyclohexanone ring itself can occur. Analysis of these fragment ions in the mass spectrum helps to piece together the molecular structure and confirm the identity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS is instrumental in both identifying the compound and determining its purity.

In a typical GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. The individual components of the sample are then separated based on their volatility and interaction with the stationary phase of the GC column. For this compound, a non-polar or medium-polarity column would likely be employed. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

Once the separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons, causing it to ionize and fragment. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z). The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the molecule.

Illustrative Fragmentation Data for this compound

Fragment Ion (m/z) Proposed Structure/Origin Relative Intensity (%)
216Molecular Ion [M]+40
187[M - C2H5]+60
173[M - C3H7]+80
145[C10H13O]+50
117[C9H9]+ (propylphenyl cation)100 (Base Peak)
91[C7H7]+ (tropylium ion)70

Note: This data is illustrative and represents a plausible fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another hybrid analytical technique that is highly valuable for the analysis of this compound, particularly for samples that are not sufficiently volatile for GC-MS or for analyses that require higher sensitivity.

In LC-MS, the sample is first dissolved in a suitable solvent and then separated by high-performance liquid chromatography (HPLC). For a compound like this compound, a reversed-phase HPLC method would typically be used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). d-nb.info

After separation by HPLC, the eluent is introduced into the mass spectrometer. Since the sample is in a liquid phase, an ionization technique such as Electrospray Ionization (ESI) is commonly used. ESI generates charged droplets from which the solvent evaporates, leaving behind protonated molecules [M+H]+ or other adducts.

The mass spectrometer then analyzes these ions, providing information about the molecular weight of the compound. Further fragmentation of the parent ion can be induced to obtain a tandem mass spectrum (MS/MS), which provides structural information similar to that obtained in GC-MS. nih.gov LC-MS is particularly useful for quantifying low levels of the compound in complex matrices.

Hypothetical LC-MS Parameters for this compound Analysis

Parameter Condition
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Full Scan (m/z 100-500) and Product Ion Scan of m/z 217.2

Note: These parameters are hypothetical and would require optimization.

X-ray Crystallography for Absolute Structure and Conformational Studies

X-ray crystallography is a definitive technique for determining the absolute three-dimensional structure of a crystalline compound. For this compound, this method could provide precise information about bond lengths, bond angles, and the conformation of the cyclohexanone ring and the orientation of the propylphenyl substituent.

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure.

For a related compound, 2-(4-methoxyphenylsulfinyl)cyclohexan-1-one, X-ray crystallography revealed that the cyclohexanone ring adopts a distorted chair conformation. researchgate.net A similar analysis of this compound would be expected to yield detailed conformational data.

Illustrative Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 15.789
β (°) 98.76
Volume (ų) 1334.5
Z 4
Calculated Density (g/cm³) 1.075

Note: This data is hypothetical and for illustrative purposes only.

Chromatographic Techniques for Purity and Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC)

Since this compound possesses a stereocenter at the carbon atom bearing the propylphenyl group, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating and quantifying these enantiomers, which is essential for determining the enantiomeric purity of a sample.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to different retention times for the enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the separation of a wide range of chiral compounds. nih.govresearchgate.net

The choice of mobile phase is also critical for achieving good separation. Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile) conditions can be employed, and the specific conditions would need to be optimized for this compound. mdpi.com

Hypothetical Chiral HPLC Method for Enantiomeric Purity of this compound

Parameter Condition
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel
Column Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min

Note: This is a hypothetical method for illustrative purposes.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used technique for assessing the purity of volatile compounds like this compound. When coupled with a flame ionization detector (FID), GC can provide quantitative information about the percentage of the main compound and any impurities present.

For purity assessment, a standard non-chiral GC column is used. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to determine the purity.

For the determination of enantiomeric purity, a chiral GC column is required. These columns contain a chiral stationary phase that allows for the separation of the enantiomers. Cyclodextrin-based chiral stationary phases are often effective for this purpose.

Other Advanced Analytical Techniques for Mechanistic and Structural Probes

A variety of other advanced analytical techniques can be employed to investigate the synthesis and properties of this compound, particularly in the context of catalytic processes used in its production.

Brunauer-Emmett-Teller Surface Area Analysis (BET-SA): This technique is used to measure the specific surface area of a catalyst, which is an important factor in its activity.

Hydrogen-Temperature Programmed Reduction (H₂-TPR): H₂-TPR provides information about the reducibility of metal oxide catalysts, which is relevant for hydrogenation reactions.

Ammonia-Temperature Programmed Desorption (NH₃-TPD): This method is used to characterize the acidic sites on a catalyst's surface, which can influence reaction pathways. ku.ac.ae

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX): SEM provides high-resolution images of the catalyst's surface morphology, while EDX gives information about its elemental composition.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the catalyst's surface.

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in a catalyst and to determine crystallite size.

²⁹Si Solid-State Magic Angle Spinning Nuclear Magnetic Resonance (²⁹Si SS MAS NMR): This NMR technique provides detailed information about the silicon environment in silica-based catalyst supports.

H₂-Pulse Chemisorption: This technique is used to measure the active metal surface area and dispersion on a supported catalyst.

These techniques are crucial for understanding the structure-activity relationships of catalysts used in the synthesis of cyclohexanone derivatives and for optimizing reaction conditions. researchgate.net

Theoretical and Computational Investigations of 2 4 Propylphenyl Cyclohexan 1 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic stability of 2-(4-Propylphenyl)cyclohexan-1-one. These methods provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles with high accuracy. These geometric parameters are essential for understanding the molecule's steric and electronic properties.

DFT calculations also provide insights into the reactivity of the molecule through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which help in predicting how this compound will interact with other chemical species.

Table 1: Calculated DFT Parameters for this compound

ParameterValueSignificance
HOMO Energy-Electron-donating ability
LUMO Energy-Electron-accepting ability
HOMO-LUMO Gap-Chemical reactivity and kinetic stability
Electronegativity (χ)-Tendency to attract electrons
Chemical Hardness (η)-Resistance to change in electron distribution
Electrophilicity Index (ω)-Propensity to accept electrons

Note: Specific numerical values for these parameters would require dedicated computational studies.

Ab Initio and Semi-Empirical Methods for Ground and Excited States

While DFT is a primary tool, other quantum chemical methods also contribute to a comprehensive understanding of this compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), provide a rigorous, first-principles approach to solving the electronic Schrödinger equation. These methods are computationally intensive but can offer highly accurate results for the ground state and can be extended to study excited states.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are computationally less demanding and can be useful for preliminary analyses of large systems or for dynamic simulations.

The study of excited states is crucial for understanding the photophysical and photochemical properties of this compound, such as its absorption and emission of light. Time-dependent DFT (TD-DFT) is a common method for calculating excited state energies and properties.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexanone (B45756) ring and the rotation around the single bond connecting the phenyl and cyclohexyl moieties mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) that describes the energy of the molecule as a function of its geometry.

Computational methods can systematically explore the conformational space by rotating key dihedral angles and calculating the corresponding energies. This process identifies the low-energy conformers, which are the most likely to be populated at a given temperature. The results of such an analysis are often visualized as a potential energy landscape, which shows the energy minima (stable conformers) and the energy barriers (transition states) that separate them. Understanding the conformational preferences is essential as different conformers can exhibit different reactivity and biological activity.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry plays a vital role in the prediction and interpretation of various spectroscopic data for this compound. By calculating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule and to assign specific vibrational modes to the observed spectral bands.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts for ¹H and ¹³C nuclei can aid in the assignment of complex NMR spectra.

Electronic transitions calculated using TD-DFT can be used to predict the ultraviolet-visible (UV-Vis) spectrum, providing information about the electronic structure and the nature of the electronic excitations within the molecule.

Table 2: Computationally Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParametersApplication
Infrared (IR) SpectroscopyVibrational frequencies and intensitiesStructural confirmation and functional group identification
Raman SpectroscopyVibrational frequencies and intensitiesComplementary to IR for structural analysis
Nuclear Magnetic Resonance (NMR)¹H and ¹³C chemical shiftsStructural elucidation and assignment of resonances
Ultraviolet-Visible (UV-Vis) SpectroscopyElectronic transition energies and oscillator strengthsUnderstanding electronic structure and photophysical properties

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products. The activation energies calculated for different possible pathways can help determine the most likely reaction mechanism.

For instance, in the synthesis of this compound, computational studies can model the step-by-step process, providing insights into the role of catalysts, the stereochemical outcome, and the factors that control the reaction rate and yield. This understanding can be invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Docking and Enzyme-Substrate Interactions (relevant for biocatalysis studies)

In the context of biocatalysis, where enzymes are used to catalyze chemical reactions, molecular docking simulations can provide insights into the interaction between this compound (as a substrate or product) and the active site of an enzyme. Docking algorithms predict the preferred binding orientation and conformation of the molecule within the enzyme's active site.

These simulations can help to understand the molecular basis of enzyme specificity and efficiency. By analyzing the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, researchers can identify the key amino acid residues involved in binding. This information is crucial for enzyme engineering efforts aimed at improving catalytic activity or altering substrate specificity for the transformation of this compound.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), represent powerful computational methodologies used to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties or biological activity. iupac.orgnih.gov These models are indispensable in modern chemistry and drug discovery, offering the ability to predict the characteristics of new or untested compounds, thereby prioritizing synthesis and experimental testing. nih.govnih.gov The fundamental principle of QSPR/QSAR is that the variations in the properties or activities of a series of compounds are directly related to changes in their molecular structure.

A typical QSPR/QSAR study involves several key steps:

Data Set Selection: A series of compounds with known properties or activities is compiled. For a study involving this compound, this would include various substituted phenylcyclohexanones.

Molecular Descriptor Calculation: A wide array of numerical values, or descriptors, that characterize the constitutional, topological, geometric, and electronic features of the molecules are calculated using specialized software like Dragon. analchemres.orgresearchgate.net

Model Development: Statistical techniques are used to build a mathematical equation that links the descriptors to the observed property. For instance, in a study on phenylacetanilides, an ANN model was developed to predict anticonvulsant activity using seven selected descriptors from an initial pool of 1600. analchemres.org

Validation: The model's predictive ability is rigorously tested. nih.gov This is often done by dividing the initial dataset into a training set (to build the model) and a test set (to evaluate its predictive power on "unknown" compounds). analchemres.org

The selection of molecular descriptors is a critical aspect of QSPR modeling. These descriptors quantify different aspects of a molecule's structure. For a compound like this compound, relevant descriptors might include:

Hydrophobic parameters (e.g., logP): These describe the lipophilicity of the molecule, which influences its absorption and distribution. In a study on arylsuccinimides, hydrophobic fragmental constants were found to be correlated with both anticonvulsant activity and toxicity. nih.gov

Electronic parameters (e.g., Hammett constants, dipole moment): These quantify the electronic effects of substituents. Research on COX-2 inhibitors showed that the resonance effect and dipole moment of substituents on a phenyl ring were crucial for biological activity. nih.gov

Steric or topological parameters (e.g., molecular weight, connectivity indices): These describe the size and shape of the molecule. Studies on quinolone antibiotics have utilized topological indices to establish relationships with their physicochemical properties. nih.gov

3D descriptors (e.g., from CoMFA): These describe the three-dimensional fields around the molecule. nih.gov

To illustrate the application of these principles, consider a hypothetical QSPR study on a series of 2-arylcyclohexanones to predict their anticonvulsant activity. The study might reveal that specific properties of the aryl substituent, such as its size, hydrophobicity, and electronic nature, are key determinants of activity. For example, a study on quinazolin-4(3H)-one derivatives found that the nature of substituents at different positions on the core structure significantly influenced the anticonvulsant potency. mdpi.comnih.gov

The results of a QSPR analysis are typically presented in the form of a regression equation and statistical parameters that indicate the model's quality.

Table 1: Example of a QSPR Model for Anticonvulsant Activity

Model TypeKey DescriptorsStatistical MetricValue
Multiple Linear Regression (MLR)Hydrophobicity (logP), Steric (MR), Electronic (σ)Correlation Coefficient (R²)0.85
Artificial Neural Network (ANN)7 selected from 1600+R-Square (Training Set)0.98 analchemres.org
Artificial Neural Network (ANN)7 selected from 1600+R-Square (Test Set)0.95 analchemres.org
MIX-SVRVariousCorrelation Coefficient (Training Set)0.97 frontiersin.org
MIX-SVRVariousCorrelation Coefficient (Test Set)0.95 frontiersin.org

This table is illustrative and based on typical values found in QSAR literature. analchemres.orgfrontiersin.org

The correlation coefficient (R²) indicates how well the model explains the variance in the data. Values closer to 1.0 suggest a more robust model. analchemres.org The predictive power of the model on an external set of compounds is often considered the true test of its utility. nih.gov

In a study on amide derivatives as xanthine (B1682287) oxidase inhibitors, a model using a mixed-kernel support vector regression (MIX-SVR) approach yielded a high correlation for both the training and test sets, indicating good predictive ability. frontiersin.org Similarly, a study on phenylacetanilides demonstrated the superiority of a non-linear ANN model over a linear MLR model for predicting anticonvulsant activity. analchemres.org

For this compound, a QSPR model could predict various properties, from its boiling point and solubility to potential biological activities like anticancer or anticonvulsant effects, based on models developed from related compound series. ucl.ac.uk The propyl group at the para-position of the phenyl ring would contribute specific values to the hydrophobic and steric descriptors in the model, thus influencing the predicted property.

Chemical Transformations and Reactivity Profile of 2 4 Propylphenyl Cyclohexan 1 One

Reactions of the Carbonyl Group (e.g., Reduction, Nucleophilic Additions)

The carbonyl group is the most reactive site in 2-(4-propylphenyl)cyclohexan-1-one, readily undergoing reduction and nucleophilic addition reactions. Reduction of the ketone to the corresponding alcohol, 2-(4-propylphenyl)cyclohexan-1-ol, can be achieved using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, yielding either cis or trans isomers of the alcohol.

Nucleophilic addition reactions at the carbonyl carbon are also prevalent. For instance, the reaction with organometallic reagents like Grignard reagents or organolithium compounds introduces new carbon-carbon bonds, leading to the formation of tertiary alcohols. Similarly, the addition of cyanide ions (from sources like HCN or TMSCN) would produce a cyanohydrin, a valuable precursor for the synthesis of alpha-hydroxy acids and amino alcohols.

Alpha-Functionalization and Enolate Chemistry

The presence of alpha-hydrogens (protons on the carbon atoms adjacent to the carbonyl group) allows for the formation of enolates, which are powerful nucleophiles in their own right. masterorganicchemistry.com The deprotonation of this compound at the alpha-position by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates the corresponding enolate. wikipedia.orglibretexts.org This enolate can then react with a variety of electrophiles, enabling the introduction of functional groups at the alpha-carbon.

The regioselectivity of enolate formation is a key consideration. In the case of this compound, two different enolates can potentially be formed: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed by removing the more accessible but less sterically hindered proton, while the thermodynamic enolate is the more stable, more substituted enolate. wikipedia.org The reaction conditions, including the choice of base, solvent, and temperature, can be manipulated to selectively generate one enolate over the other. bham.ac.uk

Once formed, the enolate can participate in a range of C-C bond-forming reactions, such as alkylation with alkyl halides, aldol (B89426) additions with aldehydes or ketones, and Michael additions to α,β-unsaturated carbonyl compounds. libretexts.org This versatility makes enolate chemistry a cornerstone for building molecular complexity from the this compound scaffold.

Transformations of the Cyclohexane (B81311) Ring (e.g., Aromatization, Ring Cleavage, Rearrangements)

The cyclohexane ring of this compound can undergo several transformations, although these reactions are generally less common than those involving the carbonyl group. Aromatization of the cyclohexane ring to form a substituted phenol (B47542) can be achieved under specific dehydrogenation conditions, often requiring a catalyst and high temperatures.

Ring cleavage reactions, such as the Baeyer-Villiger oxidation, can also be employed. This reaction involves the treatment of the ketone with a peroxy acid, which results in the insertion of an oxygen atom adjacent to the carbonyl group, forming a lactone. The regioselectivity of this oxidation is influenced by the migratory aptitude of the adjacent carbon atoms.

Rearrangement reactions, such as the Beckmann rearrangement of the corresponding oxime, can also be envisioned. The oxime, formed by the reaction of the ketone with hydroxylamine, can be treated with an acid catalyst to induce a rearrangement to an amide.

Reactions Involving the Propylphenyl Substituent

The 4-propylphenyl substituent is generally less reactive than the carbonyl group and the alpha-carbons. However, it can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The propyl group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho or para to the propyl group. However, the position para to the propyl group is already substituted by the cyclohexanone (B45756) ring, so substitution will primarily occur at the ortho positions.

Derivatization to Heterocyclic Systems (e.g., Schiff Bases, Chalcones, Isoxazolidinediones, Tetrahydroindoles)

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds. These transformations often involve the reaction of the carbonyl group with a suitable binucleophile.

Schiff Bases: The condensation of this compound with primary amines yields Schiff bases, also known as imines. science.govnih.govnih.govsphinxsai.com This reaction is typically acid-catalyzed and involves the formation of a C=N double bond. Schiff bases are versatile intermediates and have been investigated for their biological activities. nih.govnih.gov

Chalcones: While chalcones are classically synthesized from the condensation of an aromatic aldehyde and an acetophenone, a related class of compounds can be prepared from this compound. nih.govnih.gov The aldol condensation of the ketone with an aromatic aldehyde would yield an α,β-unsaturated ketone, a structural motif found in chalcones. These compounds are of interest due to their wide range of pharmacological properties. nih.govnih.gov

Isoxazolidinediones and Tetrahydroindoles: The versatile reactivity of the this compound core allows for its use in the construction of more complex heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of isoxazolidinediones. Furthermore, the ketone can serve as a precursor for the synthesis of tetrahydroindoles, a class of compounds with significant biological activity. nih.govresearchgate.netresearchgate.net This transformation can be achieved through various synthetic strategies, often involving a multi-component reaction or a cyclization cascade. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Propylphenyl)cyclohexan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis can be achieved via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For Friedel-Crafts, use AlCl₃ as a Lewis catalyst in anhydrous dichloromethane under reflux (40–50°C). For Suzuki coupling, employ Pd(PPh₃)₄ with a propylboronic acid derivative and a cyclohexanone precursor. Yield optimization requires controlled stoichiometry (1:1.2 ketone:aryl halide), inert atmosphere, and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent positions (e.g., propyl chain at C4 of phenyl, ketone at C2 of cyclohexane). Aromatic protons appear at δ 7.2–7.4 ppm, while cyclohexanone protons show splitting patterns at δ 2.3–2.8 ppm.
  • FT-IR : Detect carbonyl stretch at ~1715 cm⁻¹.
  • X-ray crystallography : Resolve spatial conformation; prepare single crystals via slow evaporation in ethanol/dichloromethane (1:3). Reference powder XRD patterns for phase purity .

Q. How does the propyl substituent influence the compound’s physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer : The propyl group enhances lipophilicity (logP ~3.2, calculated via ChemDraw). Solubility in polar solvents (e.g., ethanol) can be tested via gravimetric analysis. Compare with analogs (e.g., methyl or ethyl derivatives) to isolate substituent effects. Differential Scanning Calorimetry (DSC) determines melting points (expected range: 80–100°C) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • *DFT (B3LYP/6-31G)**: Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to study aggregation behavior.
  • Docking studies : Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can researchers resolve contradictions in reported biological activity data for arylcyclohexanone derivatives?

  • Methodological Answer :

  • Dose-response assays : Replicate studies with standardized protocols (e.g., IC₅₀ in triplicate) to eliminate variability.
  • Structure-Activity Relationship (SAR) : Compare this compound with halogenated analogs (e.g., 4-(2-chlorophenyl) derivatives) to identify substituent-dependent trends.
  • Meta-analysis : Use tools like RevMan to statistically reconcile discrepancies across studies .

Q. What experimental strategies can elucidate the compound’s metabolic stability and degradation pathways?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., hydroxylation at cyclohexanone).
  • Stability studies : Expose to pH gradients (1–13) and UV light to assess hydrolytic/photolytic degradation. Use HPLC-UV to quantify degradation products .

Q. How does the compound interact with porous materials (e.g., MOFs/COFs) for catalytic or adsorption applications?

  • Methodological Answer :

  • Surface adsorption studies : Use COF-5 (surface area: 1590 m²/g) as a model porous material. Conduct BET analysis pre/post adsorption to quantify loading.
  • Catalytic testing : Evaluate Suzuki coupling efficiency when the compound is immobilized on Pd@COF-1. Monitor turnover frequency (TOF) via GC-MS .

Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (potential irritant).
  • Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.
  • Storage : Keep in amber glass at 4°C under nitrogen to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.